molecular formula C18H21BrN2O3 B2890183 3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide CAS No. 1010940-46-1

3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide

Cat. No. B2890183
CAS RN: 1010940-46-1
M. Wt: 393.281
InChI Key: MVHDAKBVPBBQGH-UHFFFAOYSA-N
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Description

The compound “3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide” is a complex organic molecule. It has a molecular formula of C27H17BrClN3O4 . It’s a part of the class of compounds known as quinazolinones .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 687.5±65.0 °C at 760 mmHg, and a flash point of 369.6±34.3 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its molar refractivity is 141.1±0.5 cm3, and its polar surface area is 77 Å2 .

Scientific Research Applications

Application in Organic Synthesis

A practical method for synthesizing an orally active CCR5 antagonist, which involves a key intermediate structurally related to 3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide, has been developed. This synthesis is significant for its practicality and efficiency, offering a new method without the need for chromatographic purification (Ikemoto et al., 2005).

Application in Enamine Chemistry

Research has shown the utility of bromo-enamides, which are chemically similar to the compound , in enamine chemistry. This includes the synthesis of cyclic and non-cyclic enamino-thiones, demonstrating the versatile application of such compounds in organic synthesis (Rasmussen et al., 1981).

Application in Fluorescence Studies

Studies on structurally similar 3-aryl-2-cyano acrylamide derivatives have revealed insights into their optical properties, particularly fluorescence. These findings have implications for the development of new materials with unique optical and electronic properties (Song et al., 2015).

Application in Heterocycle Synthesis

Research into the cyclization reactions of compounds structurally related to 3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide has led to the synthesis of new heterocycles, such as dihydropyrazoles and pyrazolo[1,5-a]pyrimidines. These compounds have potential applications in pharmaceutical chemistry and materials science (Mahesha et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structural analysis, and potential biological applications. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-4-6-7-21-18(22)14(12-20)9-13-10-15(19)17(24-8-5-2)16(11-13)23-3/h5,9-11H,2,4,6-8H2,1,3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHDAKBVPBBQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)OCC=C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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